molecular formula C7H5NO3S B3213711 Thieno[2,3-d]-isoxazole-3-acetic acid CAS No. 112499-92-0

Thieno[2,3-d]-isoxazole-3-acetic acid

Cat. No. B3213711
CAS RN: 112499-92-0
M. Wt: 183.19 g/mol
InChI Key: CAZRWELNXBOAIJ-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . Thienothiophene (TT) has received great attention in the fields of electronics and optoelectronics .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through different methods . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives can interact with the ATP binding site of VEGFR-2 . The substitution of the terminal phenyl ring with an electron-withdrawing group is more useful in anticancer activity than substitution with an electron-donating group .


Physical And Chemical Properties Analysis

Thienothiophene (TT) is an electron-rich structure . It can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Mechanism of Action

Thienopyrimidine derivatives can inhibit various enzymes and pathways . They can be used in cancer treatment to solve a variety of cellular communication problems .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . Developing kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

properties

IUPAC Name

2-thieno[2,3-d][1,2]oxazol-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-6(10)3-4-7-5(11-8-4)1-2-12-7/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZRWELNXBOAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1ON=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]-isoxazole-3-acetic acid
Reactant of Route 2
Thieno[2,3-d]-isoxazole-3-acetic acid
Reactant of Route 3
Thieno[2,3-d]-isoxazole-3-acetic acid
Reactant of Route 4
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Thieno[2,3-d]-isoxazole-3-acetic acid
Reactant of Route 5
Thieno[2,3-d]-isoxazole-3-acetic acid
Reactant of Route 6
Thieno[2,3-d]-isoxazole-3-acetic acid

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